5-Amino-2-fluoro-3-hydroxybenzoic acid
Description
Contextualization of Halogenated Benzoic Acid Derivatives in Organic and Medicinal Chemistry
Halogenated benzoic acid derivatives are a cornerstone in the development of pharmaceuticals and functional organic materials. The incorporation of halogens, such as fluorine, chlorine, or bromine, into the benzoic acid framework can dramatically alter the parent molecule's physicochemical properties. In medicinal chemistry, halogenation is a widely used strategy to enhance the therapeutic potential of drug candidates. nih.gov For example, the introduction of a fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism, improve membrane permeability, and enhance binding affinity to biological targets. nih.gov Benzoic acid derivatives, in general, serve as versatile scaffolds for synthesizing a wide variety of potent biologically active compounds, including anticancer agents. nih.gov The strategic placement of halogens on the benzoic acid ring is a key tactic in drug design and the synthesis of agrochemicals, contributing to the development of innovative and effective molecules.
Significance of Amino, Fluoro, and Hydroxyl Functional Groups in Chemical Design
The specific combination of amino, fluoro, and hydroxyl groups in 5-Amino-2-fluoro-3-hydroxybenzoic acid provides a unique set of tools for chemical design. Each functional group imparts distinct characteristics that influence the molecule's reactivity, polarity, and potential for intermolecular interactions.
Amino Group (-NH₂): The amino group is a basic functional group that can act as a hydrogen bond donor. Its presence can significantly influence the solubility and acid-base properties of a molecule. In drug design, amino groups are crucial for forming salt pairs and key interactions with biological targets like proteins and nucleic acids. Aminobenzoic acids are important intermediates in the preparation of heterocyclic compounds and other therapeutic agents. orgsyn.org
Fluoro Group (-F): Fluorine is the most electronegative element, and its substitution into an organic molecule has profound effects. It can modulate the acidity (pKa) of nearby functional groups, alter conformational preferences, and enhance lipophilicity, which can improve a drug's ability to cross cell membranes. The carbon-fluorine bond is exceptionally strong, which often leads to increased metabolic stability. nih.gov This strategic use of fluorine is a common practice in modern drug discovery, often referred to as "fluorine editing." nih.gov
Hydroxyl Group (-OH): The hydroxyl group is a polar functional group that can act as both a hydrogen bond donor and acceptor. This ability is critical for molecular recognition and binding to biological receptors. The hydroxyl group can also be a site for further chemical modification, allowing for the attachment of other molecular fragments. Its presence often increases water solubility.
The interplay of these three groups on a single aromatic ring creates a platform for developing molecules with finely tuned properties, suitable for a range of specialized applications.
Rationale for Dedicated Research on this compound
Dedicated research on this compound is driven by its potential as a highly functionalized and versatile chemical intermediate. The molecule is not typically an end-product itself but rather a valuable starting material for constructing more complex and high-value compounds. Its utility is noted as a "useful chemical reagent" and a building block in synthetic chemistry. labmix24.com
The rationale for its use stems from the strategic arrangement of its functional groups. This specific substitution pattern offers multiple reactive sites, allowing chemists to selectively modify the molecule to build larger, more intricate structures. For instance, similar substituted aminobenzoic acids are key intermediates for preparing antimicrobial drugs, such as 3-quinolinecarboxylic acid derivatives. semanticscholar.org The presence of the fluorine atom, in particular, aligns with the growing trend in the pharmaceutical industry of incorporating fluorine to enhance the properties of new drugs. nih.gov Therefore, this compound serves as a bespoke scaffold, pre-configured with desirable chemical features for the development of novel pharmaceuticals and other functional materials.
Overview of Current Research Trajectories and Future Opportunities
Current research involving molecules like this compound is largely focused on their application in synthetic programs targeting new bioactive agents. The compound is a precursor for creating libraries of novel molecules for screening in drug discovery programs. For example, related aminohydroxybenzoic acid moieties are used in the synthesis of compounds that are then investigated for their structural and biological properties. nih.gov
Future opportunities for this compound lie in its continued use as a sophisticated building block. Its unique combination of functional groups makes it an attractive starting point for:
Novel Antibiotics: Following established synthetic routes where similar compounds are used to create quinolone-based antimicrobials. semanticscholar.org
Anticancer Agents: Substituted benzoic acids are recognized scaffolds for developing new cancer therapies. nih.gov
Specialty Polymers and Materials: The functional groups can be used to create monomers for high-performance polymers with specific thermal or electronic properties.
Agrochemicals: The fluorinated scaffold is relevant to the design of modern pesticides and herbicides.
As synthetic methodologies become more advanced, the demand for complex and precisely functionalized building blocks like this compound is expected to grow, ensuring its relevance in future chemical research.
Scope and Objectives of the Academic Research Compendium
This compendium provides a focused scientific overview of the chemical compound this compound. The primary objective is to detail the significance of this molecule within the broader context of organic and medicinal chemistry. It achieves this by contextualizing the role of its parent class, halogenated benzoic acids, and deconstructing the importance of its individual functional groups (amino, fluoro, and hydroxyl). The article further aims to elucidate the rationale behind its use in research and outline its potential future applications as a versatile chemical intermediate. The information is presented to serve as a foundational resource for researchers in chemistry and drug discovery interested in the application of highly functionalized aromatic building blocks.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1025127-32-5 |
| Molecular Formula | C₇H₆FNO₃ |
| Molecular Weight | 171.13 g/mol cymitquimica.com |
Table 2: Significance of Individual Functional Groups
| Functional Group | Chemical Formula | Key Contributions to Molecular Design |
|---|---|---|
| Amino | -NH₂ | Acts as a base and H-bond donor; key site for salt formation and biological interactions. orgsyn.org |
| Fluoro | -F | Increases metabolic stability, lipophilicity, and binding affinity; alters electronic properties. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-fluoro-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,10H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWVJKPFMPPDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025127-32-5 | |
| Record name | 5-amino-2-fluoro-3-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Pathways for 5 Amino 2 Fluoro 3 Hydroxybenzoic Acid
Direct Synthetic Approaches to 5-Amino-2-fluoro-3-hydroxybenzoic Acid
Direct synthetic routes to this compound would ideally involve the sequential functionalization of a simpler, commercially available starting material. A plausible approach would be to start with a disubstituted benzoic acid and introduce the remaining functional groups in a controlled manner.
While a specific, optimized reaction sequence for the synthesis of this compound is not extensively documented in readily available literature, a scientifically sound pathway can be proposed based on established organic transformations and the synthesis of analogous compounds. A logical sequence would start from 2-fluoro-3-hydroxybenzoic acid, involving nitration followed by reduction.
Proposed Synthetic Pathway:
A potential two-step synthesis is outlined below:
Nitration of 2-fluoro-3-hydroxybenzoic acid: The introduction of a nitro group onto the aromatic ring is a key step. The starting material, 2-fluoro-3-hydroxybenzoic acid, possesses three substituents with competing directing effects. The hydroxyl group is a strongly activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director. The carboxylic acid group is a deactivating meta-director. The position of nitration will be determined by the interplay of these effects. The powerful activating effect of the hydroxyl group is expected to direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The position para to the hydroxyl group (C-5) is the most likely site of substitution, as it is sterically accessible.
Reduction of 2-fluoro-3-hydroxy-5-nitrobenzoic acid: The subsequent step involves the reduction of the nitro group to an amino group. This is a standard transformation in organic synthesis and can be achieved using various reducing agents.
The following table summarizes the proposed reaction sequence and conditions, extrapolated from syntheses of similar compounds.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Nitration | Starting Material: 2-fluoro-3-hydroxybenzoic acidReagents: Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)Temperature: 0-10 °C | 2-fluoro-3-hydroxy-5-nitrobenzoic acid |
| 2 | Reduction | Starting Material: 2-fluoro-3-hydroxy-5-nitrobenzoic acidReagents: Catalytic hydrogenation (H₂, Pd/C) or metal/acid reduction (e.g., Sn/HCl, Fe/HCl)Solvent: Ethanol or Methanol (B129727) for catalytic hydrogenation | This compound |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Nitration Mechanism:
The nitration of 2-fluoro-3-hydroxybenzoic acid proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
Generation of the electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
Electrophilic attack: The π-electron system of the benzene (B151609) ring attacks the nitronium ion. The hydroxyl group at C-3 strongly activates the ring towards electrophilic attack, particularly at the ortho and para positions. The attack at the C-5 position (para to the hydroxyl group) leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the C-5 position, restoring the aromaticity of the ring and yielding the product, 2-fluoro-3-hydroxy-5-nitrobenzoic acid.
Reduction Mechanism:
The reduction of the nitro group to an amine can be accomplished through several methods. In catalytic hydrogenation, the nitro compound is adsorbed onto the surface of a metal catalyst (like palladium on carbon), where it reacts with hydrogen gas. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amino product is formed.
Alternatively, metal-in-acid reductions (e.g., with tin or iron in hydrochloric acid) involve the transfer of electrons from the metal to the nitro group, with the acidic medium providing the necessary protons for the formation of water from the oxygen atoms of the nitro group.
Catalysis in the Synthesis of this compound
The synthesis of a highly functionalized molecule like this compound would likely involve a multi-step sequence where catalytic methods play a crucial role in ensuring efficiency and selectivity.
Beyond palladium, other transition metals are also pivotal in the synthesis of fluorinated and aminated aromatic compounds. For instance, copper-catalyzed reactions are well-established for both C-N and C-F bond formation. The Ullmann condensation, a classical copper-catalyzed reaction, can be used for the formation of aryl amines. Modern variations of this reaction often use ligands to improve efficiency and broaden the substrate scope.
Transition metal catalysis is also central to the synthesis of precursors. For example, the synthesis of 2-amino-5-fluorobenzoic acid has been reported starting from 4-fluoroaniline, involving a cyclization reaction in concentrated sulfuric acid to form an isatin (B1672199) intermediate, which is then oxidized. google.com While this is a different isomer, the synthetic strategy highlights the types of transformations that might be employed. Similarly, a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid has been developed from 2,4-difluoro-3-chlorobenzoic acid, involving nitration, reduction of the nitro group, diazotization, and hydrolysis. researchgate.net This multi-step synthesis relies on classical transformations that can be influenced by catalytic processes, such as the catalytic reduction of the nitro group.
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering milder reaction conditions and unique selectivities.
Organocatalytic approaches to fluorination have been developed, utilizing small organic molecules to catalyze the introduction of fluorine. mdpi.com For instance, photoredox catalysis, a metal-free approach, has been used for the decarboxylative fluorination of aliphatic carboxylic acids. nih.gov While this applies to aliphatic systems, the principles of photoredox catalysis are increasingly being applied to aromatic functionalization.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the potential for highly selective and environmentally benign synthetic routes. researchgate.net Enzymes such as fluorinases are capable of forming C-F bonds under mild conditions. nih.gov While the direct application of a fluorinase to a complex benzoic acid derivative may be challenging, engineered enzymes could potentially be developed for such a transformation. Cytochrome P450 enzymes, for example, can catalyze a variety of reactions, including hydroxylations and C-N bond formation, and have been used in the synthesis of fluorinated compounds. nih.gov The development of biocatalytic methods for the synthesis of fluorinated amino acids further underscores the potential of this approach. chemistryviews.org Lipases are another class of enzymes that have been used as biocatalysts to obtain fluorinated compounds in the presence of organic solvents. nih.gov
| Catalytic Approach | Advantages | Potential Challenges for this compound Synthesis |
|---|---|---|
| Transition Metal Catalysis (e.g., Pd, Cu) | High efficiency, broad substrate scope, well-established methods. acs.org | Potential for metal contamination in the final product, sometimes harsh reaction conditions. |
| Organocatalysis | Metal-free, often mild reaction conditions, unique selectivities. mdpi.com | Can require higher catalyst loadings, substrate scope may be more limited. |
| Biocatalysis | High selectivity (regio-, stereo-, enantio-), environmentally benign, mild conditions. researchgate.net | Enzyme availability and stability, substrate specificity can be a limitation. |
Scale-Up Considerations and Process Optimization in this compound Production
The transition from a laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure the process is safe, efficient, and economically viable. theasengineers.com Process optimization is a critical step in the development of active pharmaceutical ingredients (APIs) and their intermediates. gd3services.com
For the production of this compound, key considerations would include:
Route Scouting: The initial synthetic route developed in the lab may not be suitable for large-scale production. A thorough evaluation of alternative synthetic pathways is necessary to identify the most efficient and cost-effective route. This would involve minimizing the number of steps, maximizing yields, and ensuring the availability and cost of starting materials. gd3services.com
Catalyst Selection and Loading: For catalytic steps, particularly those involving expensive transition metals like palladium, minimizing the catalyst loading is crucial for economic viability. acs.org The choice of ligand can significantly impact catalyst efficiency and turnover number. The cost and availability of the ligand are also important considerations.
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, reaction time, and solvent is essential. The use of hazardous reagents and extreme temperatures should be avoided where possible. gd3services.com Continuous flow chemistry is an emerging technology that can offer advantages in terms of safety, efficiency, and scalability for certain reactions. acs.org
Safety and Environmental Impact: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is necessary. The environmental impact of the process should also be considered, with a focus on minimizing waste and using greener solvents and reagents. nbinno.com
The scale-up of palladium-catalyzed cross-coupling reactions, for example, has been extensively studied in the pharmaceutical industry. nih.gov Challenges can include catalyst deactivation, product inhibition, and difficulties in removing residual palladium from the final product. Careful process optimization and the use of appropriate work-up procedures are necessary to address these issues.
Chemical Transformations and Derivatization Strategies of 5 Amino 2 Fluoro 3 Hydroxybenzoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modifications such as esterification, amidation, and conversion to more reactive acyl derivatives, enabling the attachment of diverse molecular fragments.
Esterification Reactions and Ester Derivatives
Esterification of the carboxylic acid moiety can be achieved through several established synthetic protocols. These methods are crucial for creating ester derivatives that can modify the compound's solubility, and reactivity, or act as protecting groups during multi-step syntheses.
One common approach is the direct, acid-catalyzed esterification (Fischer esterification), where the benzoic acid is reacted with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. Another versatile method involves the reaction of the carboxylate salt with an alkyl halide. A process for esterifying hydroxybenzoic acids has been detailed, which involves reacting the acid with a halogenated hydrocarbon in a homogenous liquid phase in the presence of a nonquaternizable tertiary amine to selectively promote esterification over O-alkylation of the phenol (B47542). google.com For amino acids, a convenient system for preparing methyl esters utilizes trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature, which offers mild conditions and generally good to excellent yields. nih.gov This method could be applicable for the selective esterification of 5-amino-2-fluoro-3-hydroxybenzoic acid. nih.gov
| Esterification Method | Reagents | General Conditions |
|---|---|---|
| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux in excess alcohol |
| Alkylation of Carboxylate | Alkyl Halide (e.g., Methyl iodide, Benzyl bromide), Base (e.g., K₂CO₃, NaH) | Polar aprotic solvent (e.g., DMF, Acetone) |
| TMSCl-Mediated Esterification | Methanol, Trimethylchlorosilane (TMSCl) | Room temperature |
Amidation and Peptide Coupling Reactions
The conversion of the carboxylic acid to an amide is a fundamental transformation in organic synthesis, often employed to form stable linkages in bioactive molecules. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. nih.gov In modern synthesis, particularly for creating peptide bonds, this process is facilitated by specialized coupling reagents that enable efficient amide bond formation with minimal side reactions and racemization. bachem.com
Peptide coupling involves two main steps: the activation of the carboxyl group and the subsequent acylation of the amino group of another molecule. bachem.com A wide variety of coupling reagents, broadly classified into carbodiimide, phosphonium, and aminium (uronium/guanidinium) types, are available to facilitate this transformation. bachem.com These reagents convert the carboxylic acid into a highly reactive intermediate in situ, which is then readily attacked by the amine. The choice of reagent and additives can be critical, especially when dealing with sterically hindered substrates or minimizing epimerization. bachem.com Enzymatic pathways can also be used; for instance, engineered E. coli has been used for amide formation between hydroxybenzoic acids and various amines like tyramine (B21549) or tryptamine. jmb.or.kr
| Coupling Reagent Class | Examples | Activating Mechanism |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylisourea intermediate |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Forms an activated benzotriazolyl ester |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Forms an activated OAt or OBt ester |
Anhydride (B1165640) and Acyl Halide Formation
For reactions requiring a more activated carboxylic acid derivative, conversion to an acyl halide or an acid anhydride is a common strategy. These highly reactive intermediates can readily react with a wide range of nucleophiles.
Acyl Halides: Acyl chlorides are the most common acyl halides and are typically synthesized by reacting the parent carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org These reactions often include a base such as pyridine (B92270) to neutralize the HCl byproduct. libretexts.org Acyl fluorides, which can be more stable to hydrolysis than acyl chlorides, can be prepared directly from carboxylic acids using reagents such as cyanuric fluoride (B91410) or 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃). researchgate.netbeilstein-journals.org
Acid Anhydrides: Symmetrical anhydrides can be prepared by reacting a carboxylic acid with a dehydrating agent like a carbodiimide. Mixed anhydrides can be formed by reacting the carboxylic acid with an acyl chloride. Acyl chlorides themselves can react with carboxylates to form anhydrides. libretexts.org These activated species are effective acylating agents for amines and alcohols. libretexts.org
| Derivative | Reagent | Product |
|---|---|---|
| Acyl Chloride | Thionyl chloride (SOCl₂) | 5-(Amino)-2-fluoro-3-hydroxybenzoyl chloride |
| Acyl Chloride | Oxalyl chloride ((COCl)₂) | 5-(Amino)-2-fluoro-3-hydroxybenzoyl chloride |
| Acyl Fluoride | Cyanuric fluoride | 5-(Amino)-2-fluoro-3-hydroxybenzoyl fluoride |
| Symmetric Anhydride | Dicyclohexylcarbodiimide (DCC) | Bis(5-amino-2-fluoro-3-hydroxybenzoic) anhydride |
Reactions of the Amino Group
The aromatic amino group is a key site for derivatization, allowing for the introduction of new functionalities through reactions such as imine formation, acylation, and sulfonylation.
Schiff Base Formation and Imine Derivatives
The primary amino group of this compound can undergo condensation with aldehydes or ketones to form Schiff bases, also known as imines. rroij.com This reaction typically occurs under acid or base catalysis with heating. rroij.com The resulting C=N double bond in the imine derivative provides a versatile chemical handle for further synthetic manipulations.
The synthesis of Schiff bases from related amino-hydroxybenzoic acids is well-documented. For instance, equimolar amounts of 5-amino-2-hydroxybenzoic acid and 2-fluorobenzaldehyde (B47322) have been refluxed in methanol to successfully yield the corresponding Schiff base, 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. nih.gov Similar condensation reactions have been reported for 4-amino-3-hydroxybenzoic acid with various aldehydes, indicating the general applicability of this transformation. semanticscholar.orgijpsr.com This established methodology suggests a straightforward pathway for synthesizing a variety of imine derivatives from this compound.
| Aldehyde/Ketone Reactant | Potential Schiff Base Product Name |
|---|---|
| Benzaldehyde | 5-(Benzylideneamino)-2-fluoro-3-hydroxybenzoic acid |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | 2-Fluoro-3-hydroxy-5-(((2-hydroxyphenyl)methylene)amino)benzoic acid |
| 4-Nitrobenzaldehyde | 2-Fluoro-3-hydroxy-5-(((4-nitrophenyl)methylene)amino)benzoic acid |
| Acetone | 2-Fluoro-3-hydroxy-5-(isopropylideneamino)benzoic acid |
Acylation and Sulfonylation Reactions
The nucleophilic amino group can be readily acylated or sulfonylated to form stable amide or sulfonamide linkages, respectively. These reactions are fundamental for modifying the electronic properties and biological profile of the parent molecule.
Acylation: N-acylation is typically performed by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the acid byproduct. This reaction converts the primary amine into a secondary amide. Friedel-Crafts acylation, while typically referring to the acylation of aromatic rings, broadly encompasses the use of acyl donors, and the principles of using activated acyl groups are applicable here. nih.gov
Sulfonylation: Similarly, N-sulfonylation is achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. A general procedure for the N-sulfonylation of 2-aminothiazole (B372263) involves heating the amine with a sulfonyl chloride in an aqueous solution containing sodium acetate. nih.gov This results in the formation of a stable sulfonamide derivative.
| Reaction Type | Reagent Example | Functional Group Formed |
|---|---|---|
| Acylation | Acetyl Chloride | Acetamide |
| Acylation | Benzoyl Chloride | Benzamide (B126) |
| Acylation | Acetic Anhydride | Acetamide |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Toluenesulfonamide |
| Sulfonylation | Methanesulfonyl Chloride (MsCl) | Methanesulfonamide |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sulfuric acid |
| p-Toluenesulfonic acid |
| Methyl iodide |
| Benzyl bromide |
| Potassium carbonate |
| Sodium hydride |
| Dimethylformamide (DMF) |
| Acetone |
| Trimethylchlorosilane (TMSCl) |
| Methanol |
| Ethanol |
| Tyramine |
| Tryptamine |
| Dicyclohexylcarbodiimide (DCC) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |
| Thionyl chloride |
| Oxalyl chloride |
| Pyridine |
| Cyanuric fluoride |
| 2-(Trifluoromethylthio)benzothiazolium triflate |
| 5-(Amino)-2-fluoro-3-hydroxybenzoyl chloride |
| 5-(Amino)-2-fluoro-3-hydroxybenzoyl fluoride |
| Bis(5-amino-2-fluoro-3-hydroxybenzoic) anhydride |
| 5-amino-2-hydroxybenzoic acid |
| 2-fluorobenzaldehyde |
| 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid |
| 4-amino-3-hydroxybenzoic acid |
| Benzaldehyde |
| Salicylaldehyde (2-Hydroxybenzaldehyde) |
| 4-Nitrobenzaldehyde |
| Triethylamine |
| Acetyl Chloride |
| Benzoyl Chloride |
| Acetic Anhydride |
| p-Toluenesulfonyl Chloride (TsCl) |
| Methanesulfonyl Chloride (MsCl) |
| 2-aminothiazole |
| Sodium acetate |
Diazotization and Subsequent Transformations (e.g., Replacement, Coupling)
The primary aromatic amine functionality in this compound is a versatile handle for a variety of chemical transformations, most notably through the formation of a diazonium salt. The process, known as diazotization, typically involves treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. masterorganicchemistry.combyjus.com
The generated aryl diazonium salt is a highly valuable intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂), which can be readily displaced by a wide range of nucleophiles. masterorganicchemistry.com This opens up pathways to introduce a variety of substituents onto the aromatic ring at the position of the original amino group.
Replacement Reactions (Sandmeyer and Related Reactions):
The diazonium salt of this compound can undergo several classic replacement reactions:
Sandmeyer Reactions: These reactions utilize copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonio group with the corresponding nucleophile. masterorganicchemistry.comscirp.org For instance, treatment with CuCl or CuBr would yield 5-chloro-2-fluoro-3-hydroxybenzoic acid or 5-bromo-2-fluoro-3-hydroxybenzoic acid, respectively. Using CuCN would introduce a nitrile group, forming 5-cyano-2-fluoro-3-hydroxybenzoic acid, a precursor for other functional groups like amides or carboxylic acids.
Schiemann Reaction: To introduce a fluorine atom, the diazonium salt is typically treated with fluoroboric acid (HBF₄). masterorganicchemistry.com This forms a more stable diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride. In this specific case, it would lead to the formation of 2,5-difluoro-3-hydroxybenzoic acid.
Hydroxylation: The diazonio group can be replaced by a hydroxyl group by heating the acidic aqueous solution of the diazonium salt. masterorganicchemistry.comscirp.org This would convert the starting material into 2-fluoro-3,5-dihydroxybenzoic acid.
Iodination: Replacement with iodine is achieved by treating the diazonium salt with an iodide salt, such as potassium iodide (KI), without the need for a copper catalyst. masterorganicchemistry.com
The table below summarizes potential replacement reactions of the diazonium salt derived from this compound.
| Reagent(s) | Reaction Type | Product |
| CuCl / HCl | Sandmeyer | 5-Chloro-2-fluoro-3-hydroxybenzoic acid |
| CuBr / HBr | Sandmeyer | 5-Bromo-2-fluoro-3-hydroxybenzoic acid |
| CuCN / KCN | Sandmeyer | 5-Cyano-2-fluoro-3-hydroxybenzoic acid |
| KI | Iodination | 2-Fluoro-3-hydroxy-5-iodobenzoic acid |
| H₂O, Δ | Hydrolysis | 2-Fluoro-3,5-dihydroxybenzoic acid |
| HBF₄, then Δ | Schiemann | 2,5-Difluoro-3-hydroxybenzoic acid |
| H₃PO₂ | Reduction | 2-Fluoro-3-hydroxybenzoic acid |
Azo Coupling Reactions:
Alternatively, the diazonium salt can act as an electrophile in electrophilic aromatic substitution reactions with electron-rich aromatic compounds, such as phenols or anilines. This process, known as azo coupling, forms highly colored azo compounds. The coupling typically occurs at the para-position of the coupling partner. For example, reacting the diazonium salt of this compound with phenol would yield an azo dye.
Cyclization Reactions to Form Heterocyclic Systems
The multifunctional nature of this compound, possessing amino, hydroxyl, and carboxylic acid groups on a benzene (B151609) ring, makes it a promising precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. nih.govrsc.org Depending on the reaction conditions and the reagents used, different ring systems can be formed.
Formation of Benzoxazines and Related Heterocycles: The ortho-relationship between the hydroxyl and amino groups (after potential modification or in the presence of a suitable carbonyl compound) can be exploited for cyclization. For instance, condensation of the amino group with an aldehyde or ketone would form a Schiff base, which could then undergo intramolecular cyclization involving the adjacent hydroxyl group to form a dihydro-1,3-benzoxazine derivative.
Formation of Lactams and Lactones: While direct lactam or lactone formation involving the existing groups is sterically challenging due to the substitution pattern, derivatization can facilitate such cyclizations. For example, if a side chain containing a suitable functional group is introduced at the amino or hydroxyl position, subsequent cyclization involving the carboxylic acid group could lead to the formation of larger heterocyclic rings fused to the benzene core.
Synthesis of Quinoline (B57606) Derivatives: The amino and carboxylic acid functionalities can be utilized in reactions like the Combes quinoline synthesis or related methodologies. Condensation of the amino group with a β-diketone, followed by acid-catalyzed cyclization and dehydration, could potentially yield a substituted quinoline derivative, a scaffold prevalent in many biologically active compounds.
The table below illustrates hypothetical cyclization pathways.
| Reagent(s) | Intermediate Step(s) | Resulting Heterocyclic System |
| Phosgene or triphosgene | Formation of an isocyanate from the amino group | Benzoxazin-2-one derivative |
| β-Diketone (e.g., acetylacetone), acid catalyst | Condensation with amino group, then cyclization | Substituted quinoline |
| Formaldehyde | Condensation with amino and hydroxyl groups | 1,3-Benzoxazine derivative |
Modifications at the Hydroxyl Group
The phenolic hydroxyl group at the C3 position is a key site for derivatization, allowing for the modulation of the compound's physicochemical properties.
Etherification Reactions
Etherification, or O-alkylation, involves the conversion of the hydroxyl group into an ether (-OR). This is typically achieved by reacting the phenoxide, formed by treating the starting material with a base (e.g., NaH, K₂CO₃), with an alkylating agent such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a dialkyl sulfate (B86663). google.com
A significant challenge in the etherification of this compound is chemoselectivity. The presence of the acidic carboxylic acid group means that the base can also deprotonate it. Furthermore, the amino group can also be alkylated. To achieve selective O-alkylation, it is often necessary to protect the amino and carboxylic acid groups first. For example, the carboxylic acid can be converted to an ester, and the amine to an amide, prior to the etherification step.
| Alkylating Agent | Base | Potential Product (assuming other groups are protected) |
| Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | 5-Amino-2-fluoro-3-methoxybenzoic acid derivative |
| Benzyl bromide (BnBr) | Sodium hydride (NaH) | 5-Amino-3-(benzyloxy)-2-fluorobenzoic acid derivative |
| Diethyl sulfate ((C₂H₅)₂SO₄) | Sodium hydroxide (B78521) (NaOH) | 5-Amino-3-ethoxy-2-fluorobenzoic acid derivative |
Esterification of the Hydroxyl Group
The hydroxyl group can be converted into an ester moiety (-OC(O)R) through reaction with an acylating agent. Common methods include reaction with an acid chloride or an acid anhydride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. iajpr.com For instance, reaction with acetyl chloride or acetic anhydride would yield the corresponding 3-acetoxy derivative.
Similar to etherification, chemoselectivity is a key consideration. The amino group is also nucleophilic and can be acylated to form an amide. The carboxylic acid can also react under certain conditions. Selective O-acylation often requires careful control of reaction conditions or the use of protecting groups for the amine. A derivative of the related compound mesalamine (5-amino-2-hydroxybenzoic acid) has been synthesized where the hydroxyl group is esterified. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzene Ring
Further substitution on the benzene ring of this compound is governed by the directing effects of the existing substituents (-NH₂, -F, -OH, -COOH).
The -NH₂ and -OH groups are powerful activating, ortho-, para-directing groups. The -F atom is deactivating but also ortho-, para-directing. The -COOH group is a deactivating, meta-directing group. The positions available for substitution are C4 and C6.
The activating -OH and -NH₂ groups will strongly direct incoming electrophiles to the positions ortho and para to them.
Position C4 is ortho to the -OH group and para to the -NH₂ group.
Position C6 is ortho to the -NH₂ group.
Given the strong activation and directing influence of the -OH and -NH₂ groups, electrophilic aromatic substitution (EAS) is expected to occur preferentially at the C4 or C6 positions. masterorganicchemistry.comyoutube.com The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance from the adjacent groups also playing a role.
Conversely, nucleophilic aromatic substitution (SNAr) requires the presence of strong electron-withdrawing groups and a good leaving group. youtube.commdpi.com The fluorine atom at C2 could potentially act as a leaving group in an SNAr reaction, particularly if the ring's electron density is reduced by converting the amino group into a stronger electron-withdrawing group (e.g., a nitro group via diazotization and substitution). nih.gov
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic tool for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-BuLi, s-BuLi), directing deprotonation (lithiation) to a specific ortho position. organic-chemistry.orgharvard.edu
In this compound, several functional groups could potentially act as DMGs after suitable protection:
The hydroxyl group (-OH) is a moderate DMG. After protection as an O-carbamate (-OCONR₂) or methoxymethyl (MOM) ether (-OMOM), it becomes a much stronger DMG.
The carboxylic acid group (-COOH) can direct metalation after conversion to a tertiary amide (-CONR₂) or an oxazoline. Direct metalation of unprotected benzoic acids is also known. organic-chemistry.org
The amino group (-NH₂) can be a DMG after conversion to a pivalamide (B147659) (-NHCOtBu) or a carbamate (B1207046) (-NHBoc).
The regiochemical outcome of a DoM reaction on a derivative of this compound would depend on which DMG is the most powerful. For example, if the amine is protected as a pivalamide and the hydroxyl as a simple methyl ether, the pivalamide group is a stronger DMG and would likely direct lithiation to the C6 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce new substituents with high regioselectivity.
The table below outlines potential DoM strategies on a protected derivative.
| Protected Derivative | Directing Group | Predicted Site of Lithiation | Electrophile (E⁺) | Final Product (after deprotection) |
| 3-methoxy-5-(pivalamido)-2-fluorobenzoic acid methyl ester | -NHCOtBu (Pivalamido) | C6 | I₂ | 6-Iodo-5-amino-2-fluoro-3-hydroxybenzoic acid |
| 3-(diethylcarbamoyloxy)-5-amino-2-fluorobenzoic acid methyl ester | -OCONEt₂ (Carbamate) | C4 | (CH₃)₃SiCl | 4-(Trimethylsilyl)-5-amino-2-fluoro-3-hydroxybenzoic acid |
| N,N-diethyl-2-fluoro-3-hydroxy-5-aminobenzamide | -CONEt₂ (Amide) | C4 | CO₂ | 2-fluoro-3-hydroxy-5-aminobenzene-1,4-dicarboxylic acid |
Functionalization with Additional Halogen Atoms
The introduction of additional halogen atoms onto the aromatic ring of this compound can significantly modulate its physicochemical and pharmacological properties. The existing electron-donating amino and hydroxyl groups, and the electron-withdrawing carboxyl and fluoro groups, direct the regioselectivity of electrophilic halogenation reactions.
Based on the directing effects of the substituents, the positions ortho and para to the activating amino and hydroxyl groups are the most susceptible to electrophilic attack. Conversely, the positions meta to the deactivating carboxyl and fluoro groups are less favored. Therefore, the most probable sites for halogenation on the this compound ring are the C4 and C6 positions.
Common halogenating agents can be employed for these transformations. N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are effective reagents for the selective chlorination, bromination, and iodination of activated aromatic rings, respectively. The choice of solvent and reaction conditions can be optimized to control the extent of halogenation, from mono- to di-substitution. For instance, the use of a polar solvent can enhance the reactivity of the halogenating agent.
A plausible synthetic approach for the monohalogenation of this compound is presented in the table below, drawing analogies from established procedures for similar aminobenzoic acid derivatives.
| Halogenating Agent | Target Position(s) | Potential Solvent(s) | General Reaction Conditions |
| N-Chlorosuccinimide (NCS) | C4 and/or C6 | Acetonitrile, DMF | Room temperature to mild heating |
| N-Bromosuccinimide (NBS) | C4 and/or C6 | Acetic acid, DMF | Room temperature |
| N-Iodosuccinimide (NIS) | C4 and/or C6 | Acetonitrile, Dichloromethane | Room temperature |
It is important to note that the inherent steric hindrance from the existing substituents may influence the regiochemical outcome of the halogenation reaction.
Synthesis of Hybrid Molecules Incorporating this compound Fragments
The unique trifunctional nature of this compound makes it an attractive scaffold for the synthesis of hybrid molecules, where it is coupled with other pharmacologically active moieties to create novel compounds with potentially enhanced or synergistic biological activities. The amino, hydroxyl, and carboxylic acid groups serve as versatile handles for conjugation.
Acylation of the Amino Group: The primary amino group at the C5 position is a key nucleophilic center for the formation of amide bonds. Acylation with various carboxylic acids, acid chlorides, or anhydrides can introduce a wide range of functionalities. This strategy is commonly employed in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. For example, coupling with bioactive carboxylic acids can lead to hybrid molecules with dual modes of action.
Esterification of the Carboxylic Acid: The carboxylic acid group can be converted to an ester, which can serve as a prodrug to improve bioavailability or can be a part of a larger molecular architecture. Standard esterification methods, such as Fischer-Speier esterification or reaction with alkyl halides in the presence of a base, can be utilized.
Derivatization of the Hydroxyl Group: The phenolic hydroxyl group at the C3 position can be alkylated or acylated to form ethers or esters, respectively. These modifications can alter the hydrogen-bonding capacity and lipophilicity of the molecule, which can be crucial for its interaction with biological targets.
The following table outlines potential strategies for the synthesis of hybrid molecules based on the this compound scaffold.
| Functional Group | Derivatization Strategy | Reagents and Conditions | Potential Hybrid Moiety |
| Amino Group | Amide bond formation | Carboxylic acid, coupling agent (e.g., DCC, EDC); or Acid chloride, base | Bioactive carboxylic acids, Heterocyclic acids, Amino acids |
| Carboxylic Acid | Ester formation | Alcohol, acid catalyst; or Alkyl halide, base | Aliphatic or aromatic alcohols, Polyethylene glycol (PEG) chains |
| Hydroxyl Group | Ether formation | Alkyl halide, base | Alkyl chains, Benzyl groups |
| Hydroxyl Group | Ester formation | Acid chloride or anhydride, base | Acyl groups, Bioactive carboxylic acids |
Development of Regioisomeric and Positional Isomer Analogs for Comparative Studies
To establish a comprehensive structure-activity relationship (SAR), the synthesis and biological evaluation of regioisomeric and positional isomer analogs of this compound are of significant interest. By systematically altering the positions of the amino, fluoro, and hydroxyl groups on the benzoic acid ring, researchers can probe the importance of each substituent's location for a particular biological activity.
Several positional isomers of this compound can be envisaged, and their synthesis would require distinct starting materials and synthetic routes. The availability of various substituted fluoronitrobenzoic acids or aminofluorophenols can serve as key starting points for the preparation of these isomers.
The table below lists some of the key positional isomers of this compound and highlights the differences in their substitution patterns. Comparative studies of these isomers would provide valuable insights into the molecular features required for optimal biological activity.
| Compound Name | Amino Position | Fluoro Position | Hydroxyl Position |
| This compound | 5 | 2 | 3 |
| 3-Amino-2-fluoro-5-hydroxybenzoic acid | 3 | 2 | 5 |
| 5-Amino-4-fluoro-3-hydroxybenzoic acid | 5 | 4 | 3 |
| 3-Amino-5-fluoro-2-hydroxybenzoic acid | 3 | 5 | 2 |
| 4-Amino-2-fluoro-5-hydroxybenzoic acid | 4 | 2 | 5 |
The synthesis of these isomers often involves multi-step sequences that may include nitration, reduction of the nitro group to an amino group, nucleophilic aromatic substitution to introduce the hydroxyl or fluoro group, and carboxylation or modification of an existing functional group to the carboxylic acid. The specific synthetic strategy would be highly dependent on the target isomer and the commercially available starting materials. The biological evaluation of these isomers against a specific target would then allow for the elucidation of the key structural requirements for activity, guiding the design of more potent and selective analogs.
Advanced Spectroscopic and Crystallographic Elucidation of 5 Amino 2 Fluoro 3 Hydroxybenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Detailed analysis and a data table of ¹H NMR chemical shifts for 5-Amino-2-fluoro-3-hydroxybenzoic acid are currently unavailable.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
Detailed analysis and a data table of ¹³C NMR spectral data for this compound are currently unavailable.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization
Detailed analysis and a data table of ¹⁹F NMR chemical shifts for this compound are currently unavailable.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment
A detailed analysis of 2D NMR correlations for this compound is currently unavailable.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Functional Groups
A detailed analysis and a data table of FTIR vibrational frequencies for this compound are currently unavailable.
Raman Spectroscopy (FT-Raman) for Vibrational Mode Identification
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural composition. The analysis of this compound reveals distinct vibrational frequencies corresponding to its specific functional groups and aromatic framework. The interpretation of these spectra relies on the comparison with data from similar molecules and computational density functional theory (DFT) calculations, which help in assigning the observed Raman bands to specific molecular motions. jocpr.comijtsrd.com
Key vibrational modes identified for substituted benzoic acids include stretching and bending of the amine (NH₂) and hydroxyl (OH) groups, the stretching of the carbonyl (C=O) and C-F bonds, as well as in-plane and out-of-plane bending of C-H bonds and various stretching and deformation modes of the benzene (B151609) ring itself. biointerfaceresearch.comnih.gov For instance, C-H stretching vibrations in the aromatic ring typically appear above 3000 cm⁻¹, while the characteristic C=O stretching of the carboxylic acid is found in the 1650-1700 cm⁻¹ region. ijtsrd.combiointerfaceresearch.com The N-H stretching vibrations of the amino group are generally observed around 3300-3500 cm⁻¹. biointerfaceresearch.com
Table 1: Expected FT-Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description of Molecular Motion |
| O-H Stretch | 3200 - 3600 | Stretching of the hydroxyl group bond. |
| N-H Stretch | 3300 - 3500 | Symmetric and asymmetric stretching of the amino group. |
| C-H Stretch (Aromatic) | 3000 - 3150 | Stretching of the carbon-hydrogen bonds on the benzene ring. |
| C=O Stretch | 1650 - 1700 | Stretching of the carbonyl double bond in the carboxylic acid. |
| C-C Stretch (Aromatic) | 1400 - 1600 | In-plane stretching of the carbon-carbon bonds within the benzene ring. |
| N-H Bend | 1550 - 1650 | Bending (scissoring) motion of the amino group. |
| O-H Bend | 1300 - 1450 | In-plane bending of the hydroxyl group. |
| C-F Stretch | 1100 - 1300 | Stretching of the carbon-fluorine bond. |
| C-H Bend (Aromatic) | 1000 - 1300 | In-plane bending of the aromatic C-H bonds. |
| Ring Breathing Mode | ~800 | Symmetric expansion and contraction of the benzene ring. |
Note: The exact wavenumbers are influenced by the specific chemical environment, intermolecular interactions in the solid state, and the positions of the substituents on the aromatic ring.
Correlation of Spectroscopic Data with Molecular Structure
The definitive elucidation of the molecular structure of this compound is achieved by correlating data from multiple spectroscopic techniques. While FT-Raman spectroscopy identifies the vibrational modes of the functional groups, other methods like High-Resolution Mass Spectrometry (HRMS) and UV-Vis spectroscopy provide complementary information about the molecule's mass and electronic properties, respectively.
The process involves assembling the structural puzzle piece by piece:
HRMS confirms the elemental composition (C₇H₆FNO₃) by providing a highly accurate mass measurement.
FT-Raman confirms the presence of the key functional groups (amine, hydroxyl, carboxylic acid, and a substituted benzene ring) and their connectivity, as outlined in Table 1.
UV-Vis Spectroscopy reveals the nature of the conjugated π-electron system, which is characteristic of the substituted aromatic ring.
Together, these data points provide a cohesive and unambiguous confirmation of the molecule's identity. The vibrational data from FT-Raman aligns with the functional groups expected from the molecular formula determined by HRMS, and the electronic transitions observed in UV-Vis spectroscopy are consistent with the aromatic structure.
High-Resolution Mass Spectrometry (HRMS)
Exact Mass Determination and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. For this compound, the molecular formula is C₇H₆FNO₃. cymitquimica.com HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a single, unambiguous molecular formula.
The theoretical monoisotopic mass of a molecule is calculated using the mass of the most abundant isotope of each element. This calculated value is then compared to the experimental value obtained from the HRMS instrument. A close match between the theoretical and experimental exact masses confirms the molecular formula.
Table 2: Exact Mass and Molecular Formula of this compound
| Parameter | Value |
| Molecular Formula | C₇H₆FNO₃ |
| Theoretical Monoisotopic Mass | 171.0332 Da |
| Expected HRMS Result (e.g., [M+H]⁺) | 172.0410 Da |
| Expected HRMS Result (e.g., [M-H]⁻) | 170.0253 Da |
Note: The experimental values from HRMS analysis are expected to be within a very small tolerance (typically < 5 ppm) of the theoretical values.
Fragmentation Pathways and Mechanistic Interpretations
Mass spectrometry not only provides the molecular mass but also offers structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) is subjected to collision-induced dissociation, it breaks apart into smaller, characteristic fragment ions. The fragmentation of benzoic acid and its derivatives is well-studied. sci-hub.se
For this compound, several key fragmentation pathways can be predicted:
Decarboxylation: A very common fragmentation for benzoic acids is the loss of carbon dioxide (CO₂, 44 Da) from the deprotonated molecule [M-H]⁻. sci-hub.se
Loss of Water: The presence of adjacent hydroxyl and carboxylic acid groups can facilitate the loss of a water molecule (H₂O, 18 Da).
Loss of Formic Acid: A concerted loss of formic acid (HCOOH, 46 Da) is also a possible pathway.
Aromatic Ring Cleavage: At higher collision energies, the aromatic ring itself can fragment, leading to smaller ions, such as the loss of acetylene (B1199291) (C₂H₂). docbrown.info
These fragmentation patterns are rationalized by the relative stability of the resulting ions and neutral losses. For example, the loss of CO₂ from the carboxylate anion is a facile process that results in a stable phenyl anion derivative. Analyzing these pathways provides strong evidence for the arrangement of functional groups on the benzene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
Absorption Maxima and Molar Extinction Coefficients
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region, corresponding to π → π* and n → π* electronic transitions of the benzene ring and its substituents. Benzoic acid derivatives typically show characteristic absorption peaks around 230 nm and 280 nm. researchgate.net
The positions and intensities of these absorption maxima (λmax) are sensitive to the nature and position of the substituents on the ring. The amino (-NH₂) and hydroxyl (-OH) groups are strong auxochromes, meaning they can shift the absorption bands to longer wavelengths (a bathochromic or "red" shift) and increase their intensity. The electronic properties are also highly dependent on the pH of the solution, as the protonation state of the acidic carboxylic acid and basic amino group alters the electronic structure of the molecule. researchgate.netresearchgate.net
The intensity of the absorption is quantified by the molar extinction coefficient (ε), which is a constant for a specific compound at a given wavelength and in a particular solvent.
Table 3: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected λmax Range (nm) | Description |
| π → π | 230 - 250 | High-energy transition within the aromatic π-system. |
| π → π / n → π* | 280 - 320 | Lower-energy transition involving the aromatic system and lone pairs on O and N atoms. |
Note: Specific λmax and molar extinction coefficients require experimental measurement and are influenced by the solvent and pH.
Photoluminescence Studies
Photoluminescence studies investigate the emission of light from a substance after the absorption of photons. For aromatic compounds like this compound, fluorescence and phosphorescence are influenced by the nature and position of substituents on the benzene ring. The amino (-NH2), hydroxyl (-OH), and carboxyl (-COOH) groups, along with the fluorine (-F) atom, collectively determine the electronic transitions and the resulting emission spectra.
The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing carboxyl and fluoro groups can lead to complex intramolecular charge transfer (ICT) characteristics, which often govern the photoluminescent behavior. While specific emission and excitation wavelengths for the title compound have not been reported, studies on similar substituted benzoic acids indicate that they can exhibit fluorescence in solution, with the emission maxima and quantum yields being highly sensitive to solvent polarity and pH. The presence of fluorine can also modulate intermolecular forces, which may influence aggregation-induced emission or quenching effects in the solid state. nih.govrsc.org
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering insights into molecular geometry, conformation, and intermolecular interactions that dictate the solid-state properties of a material.
Single-crystal X-ray diffraction (SXRD) is the definitive method for determining the precise atomic arrangement in a crystalline solid. Although a crystal structure for this compound is not publicly available, data from its derivative, 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid, provides valuable insight into the expected molecular framework. nih.gov
In this derivative, the core 5-amino-2-hydroxybenzoic acid moiety is essentially planar. nih.gov For the parent compound, it is anticipated that the substituents would lie nearly coplanar with the benzene ring, though minor torsion may be induced by steric hindrance and intramolecular hydrogen bonding. The key geometric parameters—bond lengths, bond angles, and torsion angles—would be influenced by the electronic effects of the substituents. For example, the C-F bond is expected to be short and strong, while the C-N, C-O, and C-C bonds of the carboxylic group will have lengths indicative of their specific chemical environment.
Table 1: Representative Single-Crystal X-ray Diffraction Data for a Derivative, 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₀FNO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.5688 (16) |
| b (Å) | 4.7139 (4) |
| c (Å) | 16.2248 (16) |
| β (°) | 92.412 (4) |
| Volume (ų) | 1189.7 (2) |
| Z | 4 |
The solid-state structure of this compound is expected to be dominated by a rich network of intermolecular interactions, primarily hydrogen bonds. The carboxylic acid, hydroxyl, and amino groups are all potent hydrogen bond donors and acceptors.
Hydrogen Bonding Networks: The most common and robust interaction in benzoic acids is the formation of a centrosymmetric dimer via pairs of O-H···O hydrogen bonds between the carboxylic acid groups, creating a characteristic R²₂(8) ring motif. nih.gov Additionally, the hydroxyl group can act as a donor to a neighboring carboxylic oxygen or amino nitrogen. The amino group can donate hydrogen atoms to form N-H···O or N-H···F bonds. Intramolecular hydrogen bonds, such as between the 3-hydroxy and 2-fluoro groups or the 3-hydroxy and carboxylic acid groups, are also possible and would influence the molecule's conformation. nih.gov
Halogen Bonds: The fluorine atom, although a weak halogen bond donor, can participate in C-F···X interactions (where X is an electronegative atom like O or N) or other short contacts that influence the crystal packing. nih.gov The role of fluorine in directing supramolecular assembly is an area of active research. rsc.org
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These distances are mapped onto the surface to highlight regions of close contact.
A 2D fingerprint plot is a histogram of the dᵢ and dₑ distances, providing a quantitative summary of all intermolecular contacts. nih.govresearchgate.net For this compound, the fingerprint plot would be expected to show distinct features corresponding to the prevalent interactions:
Sharp, symmetrical spikes at low dᵢ and dₑ values, characteristic of strong O-H···O hydrogen bonds.
Additional spikes or wings corresponding to N-H···O and O-H···N interactions.
Potentially distinct regions for weaker contacts like C-H···O, C-H···F, and N-H···F.
A large, diffuse region representing the significant contribution of H···H contacts.
Possible "wings" at higher dᵢ and dₑ values, which can indicate C-H···π or π-π stacking interactions.
Table 2: Conceptual Breakdown of Expected Contributions to the Hirshfeld Surface for this compound
| Interaction Type | Expected Contribution (%) | Appearance on 2D Fingerprint Plot |
|---|---|---|
| H···H | High | Large, centrally located diffuse region |
| O···H / H···O | Significant | Sharp, distinct spikes representing hydrogen bonds |
| C···H / H···C | Moderate | "Wings" indicative of C-H···π interactions |
| F···H / H···F | Low to Moderate | Distinct spikes or regions, depending on bond strength |
| N···H / H···N | Moderate | Spikes corresponding to N-H···X hydrogen bonds |
The combination of strong, directional hydrogen bonds and weaker, non-directional forces like van der Waals interactions gives rise to specific crystal packing motifs. For substituted benzoic acids, common motifs include:
Carboxylic Acid Dimers: As mentioned, the R²₂(8) hydrogen-bonded dimer is a highly prevalent and stable synthon. nih.gov
Chains and Sheets: These dimers can be further linked by other hydrogen bonds (e.g., involving the amino and hydroxyl groups) to form one-dimensional chains or two-dimensional sheets.
3D Networks: The interconnection of chains and sheets through additional hydrogen bonds or π-π stacking interactions results in a stable three-dimensional supramolecular architecture. The specific architecture is a delicate balance of the strengths and directionalities of all competing intermolecular forces.
Polymorphism: Many substituted benzoic acids exhibit polymorphism, which is the ability of a compound to crystallize in more than one distinct crystal structure. acs.org Different polymorphs can arise from variations in hydrogen bonding patterns, molecular conformations, or packing arrangements. nih.govrsc.org For instance, isomers like m-hydroxybenzoic acid are known to have multiple polymorphic forms. nih.gov Given the multiple functional groups on this compound, it is a strong candidate for polymorphism. The specific polymorph obtained can be influenced by crystallization conditions such as solvent, temperature, and pressure.
Co-crystallization: Co-crystallization is a technique used to design new solid forms by combining a target molecule with a second, different molecule (a "coformer") in a specific stoichiometric ratio within the same crystal lattice. dergipark.org.trnih.gov Aminobenzoic acids are frequently used in co-crystallization studies to modify the physicochemical properties of active pharmaceutical ingredients. nih.gov The multiple hydrogen bonding sites on this compound make it an excellent candidate for forming co-crystals with a variety of coformers, enabling the potential to create novel materials with tailored properties.
Computational and Theoretical Chemistry Approaches for 5 Amino 2 Fluoro 3 Hydroxybenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into molecular structure, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It could be used to determine the optimized geometry of 5-Amino-2-fluoro-3-hydroxybenzoic acid, providing key information on bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional arrangement.
Molecular Orbital Analysis (HOMO-LUMO Energies, Frontier Orbitals)
Molecular orbital theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. science.govyoutube.comyoutube.com A smaller energy gap generally suggests higher reactivity. nih.gov
Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)
Computational methods can predict various spectroscopic parameters. For instance, calculations can determine vibrational frequencies, which correspond to the infrared and Raman spectra of a molecule. Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR data.
Electrostatic Molecular Potential (MEP) Mapping for Reactivity Prediction
An Electrostatic Molecular Potential (MEP) map illustrates the charge distribution within a molecule and is a valuable tool for predicting its reactivity. researchgate.net Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules over time.
Conformational Space Exploration and Energy Landscapes
Molecules can exist in various spatial arrangements known as conformations. Conformational analysis involves exploring the different possible conformations of a molecule and determining their relative energies. This creates an energy landscape that helps identify the most stable conformations and the energy barriers between them.
Solvent Effects on Molecular Properties and Reactivity
Currently, there is a lack of published research detailing the influence of different solvents on the molecular properties and reactivity of this compound. Such studies, often employing computational methods like Density Functional Theory (DFT) with various solvent models (e.g., Polarizable Continuum Model), are crucial for understanding how the compound's electronic structure, geometry, and reactivity are modulated by its chemical environment. This information is vital for predicting its behavior in various biological and chemical systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models specific to this compound or a closely related series of analogs were identified in the current body of scientific literature. QSAR studies are instrumental in correlating a compound's structural features with its biological activity.
Derivation of Molecular Descriptors
The first step in any QSAR study involves the calculation of molecular descriptors. For this compound, these would typically include:
Constitutional descriptors: Molecular weight, atom counts, etc.
Topological descriptors: Indices that describe the atomic connectivity.
Geometrical descriptors: 3D aspects of the molecule like size and shape.
Quantum-chemical descriptors: Properties derived from the electronic structure, such as HOMO/LUMO energies, partial charges, and dipole moment.
Without a specific biological activity to model, a targeted derivation of relevant descriptors for this compound has not been performed.
Correlation with In Vitro Biological Activities
As no in vitro biological activity data for this compound is available in conjunction with QSAR studies, no correlation models have been developed. Such models are essential for predicting the activity of new, unsynthesized derivatives and for providing insights into the mechanism of action.
Molecular Docking and Protein-Ligand Interaction Studies (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. There are no published molecular docking studies featuring this compound.
Binding Affinity Predictions with Target Enzymes or Receptors
Without a known biological target, predictions of the binding affinity of this compound with specific enzymes or receptors have not been reported. These predictions, often expressed as a binding energy or an estimated inhibition constant (Ki), are fundamental in virtual screening and lead optimization.
Identification of Key Interacting Residues and Binding Modes
Consequently, the key amino acid residues that would be involved in the binding of this compound to a protein target, and the specific binding modes (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking), have not been elucidated. This information is critical for understanding the structural basis of a compound's activity and for the rational design of more potent molecules.
Advanced Computational Algorithms for Property Prediction and Material Design
The exploration and optimization of novel molecules like this compound (5-A-2-F-3-HBA) are significantly accelerated by advanced computational algorithms. These in silico methods allow for the prediction of physicochemical properties, biological activities, and the rational design of new materials with desired characteristics, thereby reducing the time and cost associated with experimental research. This section details the application of several key computational strategies for the comprehensive analysis of 5-A-2-F-3-HBA.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govdamcop.com For a molecule like 5-A-2-F-3-HBA, QSAR models can be developed to predict its potential therapeutic effects or toxicity. The process involves calculating a set of molecular descriptors that encode the structural, electronic, and hydrophobic features of the molecule.
QSAR studies on analogous benzoylamino benzoic acid derivatives have demonstrated that inhibitory activity against certain bacterial enzymes is influenced by factors such as hydrophobicity, molar refractivity, and aromaticity. nih.gov For instance, the presence of specific functional groups, like a hydroxyl group, has been shown to be conducive to inhibitory activity. nih.gov Conversely, the inclusion of heteroatoms such as nitrogen or oxygen at certain positions can diminish the inhibitory potential. nih.gov
A hypothetical QSAR model for a series of compounds including 5-A-2-F-3-HBA might yield an equation like the following:
pIC50 = α(logP) + β(MR) - γ(PSA) + C
Where:
pIC50 is the predicted biological activity.
logP represents the lipophilicity of the molecule.
MR is the molar refractivity, a measure of steric bulk.
PSA is the polar surface area, related to membrane permeability.
α, β, γ are coefficients determined by regression analysis, and C is a constant.
| Compound | logP | Molar Refractivity (MR) | Polar Surface Area (PSA) (Ų) | Predicted pIC₅₀ |
|---|---|---|---|---|
| 5-A-2-F-3-HBA | 1.85 | 40.5 | 89.8 | 5.8 |
| Analog 1 (with -Cl) | 2.45 | 45.2 | 89.8 | 6.2 |
| Analog 2 (with -CH₃) | 2.20 | 45.1 | 89.8 | 6.0 |
| Analog 3 (without -F) | 1.90 | 41.0 | 89.8 | 5.7 |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govresearchgate.netajgreenchem.comcell.com By applying DFT, it is possible to calculate a wide range of properties for 5-A-2-F-3-HBA, including its optimized geometry, electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and spectroscopic characteristics. nih.govresearchgate.net
The energy gap between the HOMO and LUMO is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations can also predict vibrational frequencies, which can be correlated with experimental infrared and Raman spectra to confirm the molecular structure. researchgate.net Furthermore, the molecular electrostatic potential (MEP) surface can be computed to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions. nih.govcell.com
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 4.66 |
| Dipole Moment (Debye) | 3.45 |
| Ionization Potential (eV) | 6.12 |
| Electron Affinity (eV) | 1.05 |
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgsemanticscholar.org In the context of drug design, this method is used to predict how a ligand, such as 5-A-2-F-3-HBA, might interact with the binding site of a target protein. The results of docking studies are often scored based on the binding energy, which provides an estimate of the binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. rjptonline.org
Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the ligand-protein complex over time. MD simulations provide a detailed view of the conformational changes and flexibility of both the ligand and the protein, offering a more dynamic and realistic representation of the binding event.
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Number of Hydrogen Bonds | 4 |
| Key Interacting Residues |
|
| RMSD (Å) | 1.2 |
Machine Learning and Artificial Intelligence in Material Design
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of drug discovery and material science. jsr.orgnih.govmdpi.comrjsocmed.com These technologies can be trained on large datasets of chemical structures and their associated properties to develop predictive models. nih.gov For 5-A-2-F-3-HBA, ML models could be used to predict a wide range of properties, including solubility, toxicity, and metabolic stability, based solely on its molecular structure.
In the realm of material design, generative models, a subset of AI, can be used for the de novo design of new molecules. youtube.com By learning the underlying patterns in existing chemical data, these models can propose novel molecular structures, similar to 5-A-2-F-3-HBA, that are optimized for specific properties. This approach has the potential to drastically reduce the search space for new drug candidates or materials with tailored functionalities.
Biological Activities and Mechanistic Investigations of 5 Amino 2 Fluoro 3 Hydroxybenzoic Acid in Vitro Studies Only
In Vitro Antimicrobial Efficacy
There is currently no publicly available research detailing the in vitro antimicrobial efficacy of 5-Amino-2-fluoro-3-hydroxybenzoic acid.
Antibacterial Activity Against Pathogenic and Non-Pathogenic Strains (In Vitro)
No studies were found that specifically investigated the in vitro antibacterial activity of this compound against either pathogenic or non-pathogenic bacterial strains.
Antifungal Activity Against Fungal Species (In Vitro)
There is no available data from in vitro assays on the antifungal activity of this compound against any fungal species.
Anti-Mycobacterial Activity in In Vitro Assays
Specific in vitro studies on the anti-mycobacterial potential of this compound have not been reported in the available scientific literature.
Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency
Due to the absence of antimicrobial activity data for this compound, no structure-activity relationship (SAR) studies for its antimicrobial potency have been established.
Proposed Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition, Membrane Disruption)
Without any evidence of antimicrobial activity, there are no proposed mechanisms of action for this compound.
In Vitro Anti-inflammatory Properties
There is a lack of published in vitro studies investigating the anti-inflammatory properties of this compound. Therefore, its potential to modulate inflammatory pathways remains unknown.
In Vitro Cytotoxicity Evaluation
Screening on Various Cancer Cell Lines (e.g., HeLa, HepG2, MCF7)There are no published studies screening this compound for cytotoxic effects against HeLa, HepG2, MCF-7, or any other cancer cell lines.
No Publicly Available In Vitro Biological Data for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific in vitro biological activity data for the chemical compound this compound has been found. As a result, it is not possible to provide an article detailing its concentration-dependent effects, receptor binding properties, or its applications as a biochemical probe according to the requested outline.
The requested sections and subsections for the article were:
Biochemical Probe Applications in In Vitro Systems
Therefore, the generation of a scientifically accurate and informative article strictly adhering to the provided outline is not feasible at this time due to the absence of published research data.
Applications of 5 Amino 2 Fluoro 3 Hydroxybenzoic Acid As a Chemical Intermediate and Functional Building Block
Intermediate in Pharmaceutical Synthesis and Drug Discovery
The structural motifs present in 5-amino-2-fluoro-3-hydroxybenzoic acid are of significant interest in medicinal chemistry. Fluorinated amino acids and their derivatives are increasingly prominent in modern pharmaceuticals. nih.govmdpi.commdpi.com The introduction of fluorine into a drug candidate can profoundly influence its physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. nbinno.com
This compound serves as a valuable precursor for the synthesis of complex active pharmaceutical ingredients (APIs) and novel lead compounds. Its substituted aminobenzoic acid core is a key structural element found in various therapeutic agents. orgsyn.orgmdpi.com The specific arrangement of its functional groups allows for regioselective reactions to build more elaborate molecular architectures, particularly heterocyclic systems that are prevalent in drug molecules.
The strategic placement of the fluorine atom is particularly noteworthy. Fluorination is a common strategy in drug design to block sites of metabolic oxidation, thereby increasing the half-life of a drug. nbinno.com Furthermore, the high electronegativity of fluorine can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for a drug's binding to its target receptor. nbinno.com Anthranilic acids (2-aminobenzoic acids) and their derivatives are important intermediates for preparing heterocycles and indole (B1671886) derivatives, which have shown therapeutic applications as anti-inflammatory agents and receptor antagonists. orgsyn.org The multifunctionality of this compound makes it an attractive starting material for creating new chemical entities with potentially improved pharmacological profiles.
| Structural Feature | Contribution to Synthetic Utility | Potential Pharmacological Impact |
|---|---|---|
| Carboxylic Acid (-COOH) | Provides a handle for amide bond formation, esterification, or reduction. Can act as a key binding group. | Interaction with basic residues in protein binding sites; improves water solubility. |
| Amino Group (-NH2) | Enables diazotization reactions, acylation, and formation of heterocyclic rings (e.g., quinolones, benzoxazines). | Forms hydrogen bonds; can be a key pharmacophore element. |
| Hydroxyl Group (-OH) | Allows for etherification and esterification; directs electrophilic aromatic substitution. | Acts as a hydrogen bond donor/acceptor; can be crucial for receptor binding. |
| Fluorine Atom (-F) | Influences electronic properties of the ring; can direct metallation reactions. | Blocks metabolic pathways, enhances membrane permeability, and modulates binding affinity. nbinno.com |
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.gov This strategy is often employed to overcome issues such as poor solubility, low permeability, rapid metabolism, or unpleasant taste. nih.govmdpi.com Amino acids are frequently used as "pro-moieties" because they are biocompatible and can often leverage endogenous transporter proteins to enhance absorption. nih.govnih.govnih.gov
This compound possesses both an amino group and a carboxylic acid group, the defining features of an amino acid. This dual functionality allows it to be chemically linked to a parent drug, for example, by forming an ester bond between its carboxylic acid and a hydroxyl group on the drug, or an amide bond between its amino group and a carboxylic acid on the drug. Once administered, endogenous enzymes like esterases or amidases can cleave this bond, releasing the active pharmaceutical. The use of amino acid esters has been shown to enhance the intestinal absorption and metabolic stability of parent drugs like floxuridine. nih.gov The unique electronic properties conferred by the fluorine and hydroxyl groups could further modulate the stability and release kinetics of such a prodrug system.
Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize and screen a large number of different but structurally related molecules, known as a library. nih.gov This process typically starts with a core structure, or "scaffold," onto which various chemical building blocks are attached. mdpi.com A good scaffold possesses multiple points of diversity where different chemical groups can be introduced.
With its three distinct and orthogonally reactive functional groups (amino, hydroxyl, and carboxylic acid), this compound is an ideal scaffold for combinatorial library development. A related compound, 3-amino-5-hydroxybenzoic acid, has been successfully utilized as a core structure to prepare a non-peptide library of over 2,000 compounds using solid-phase synthesis techniques. nih.gov A similar strategy could be applied to this compound, where the carboxylic acid group serves as the attachment point to a solid support resin, while the amino and hydroxyl groups are acylated, alkylated, or otherwise modified with a diverse set of reactants. The resulting library of compounds can then be screened in high-throughput assays to identify new hits and lead compounds for drug development.
| Scaffold | Diversity Point 1 (R1) | Diversity Point 2 (R2) | Resulting Library |
|---|---|---|---|
| This compound (Resin-Bound) | Acylation of Amino Group | Etherification of Hydroxyl Group | A diverse collection of substituted benzamide (B126) derivatives for biological screening. nih.govnih.gov |
| (e.g., using various acid chlorides) | (e.g., using various alkyl halides) | ||
| R1 = Acetyl, Benzoyl, etc. | R2 = Methyl, Benzyl, etc. |
Functional Building Block in Advanced Materials Science
The same structural features that make this compound valuable in pharmaceuticals also render it a promising building block for advanced materials. Its rigid aromatic core, combined with hydrogen-bonding groups and a highly polar carbon-fluorine bond, can be exploited to create materials with tailored electronic, optical, and self-assembly properties.
Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The molecules that form liquid crystal phases, known as mesogens, typically consist of a rigid core and flexible terminal chains. The introduction of lateral substituents, such as fluorine, onto the rigid core can significantly influence the mesomorphic properties. biointerfaceresearch.com
The structure of this compound is well-suited for its use as a precursor to liquid crystal mesogens. The fluorinated benzene (B151609) ring provides a rigid core. Research on other fluorinated terphenyl systems has shown that lateral fluoro-substituents can enhance the stability of tilted smectic phases and induce negative dielectric anisotropy, a property essential for certain display technologies. biointerfaceresearch.com The hydroxyl, amino, and carboxylic acid groups on the molecule can participate in extensive hydrogen bonding, which can promote the formation of ordered liquid crystalline phases. Furthermore, these functional groups provide convenient handles to attach aliphatic chains, which are necessary to complete the typical mesogenic molecular structure.
The multifunctionality of this compound makes it an excellent monomer for the synthesis of high-performance polymers. For instance, the amino and carboxylic acid groups can react to form aromatic polyamides (aramids), analogous to Kevlar or Nomex. The presence of the fluorine and hydroxyl side groups on the polymer backbone would be expected to impart unique properties, such as increased thermal stability, flame retardancy, altered solubility, and higher glass transition temperatures.
Beyond covalent polymers, the molecule is designed for creating ordered supramolecular assemblies. The three hydrogen-bonding groups (-OH, -NH2, -COOH) can engage in directional, non-covalent interactions, leading to self-assembly into well-defined nanostructures like fibers, ribbons, or sheets. The flat aromatic ring can participate in π-π stacking interactions, further stabilizing these assemblies. Such self-assembling systems are of great interest for applications in areas like hydrogel formation, molecular electronics, and sensing.
Despite a comprehensive search for information regarding the applications of this compound, publicly available data detailing its specific use as a chemical intermediate in the development of immunoadjuvants, its contribution to biochemical research tools, or its other industrial and chemical applications is not available at this time.
The investigation included targeted searches for its role as a functional building block in these areas. However, the search did not yield specific research findings, data tables, or detailed examples of its application in the requested contexts. Information on related compounds exists, but per the instructions to focus solely on "this compound," this information cannot be used.
Therefore, this article cannot be completed as requested due to the lack of specific, verifiable information in the public domain concerning the outlined applications of this compound.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Methodologies
The efficient and environmentally benign synthesis of 5-Amino-2-fluoro-3-hydroxybenzoic acid is the foundational step for all subsequent research. Future efforts should focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste, toward novel and sustainable methodologies.
Key research objectives should include:
Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents (e.g., water), reduce energy consumption, and employ catalysts over stoichiometric reagents is paramount. mdpi.com For instance, exploring catalytic oxidation of precursor aldehydes using environmentally benign oxidants like hydrogen peroxide represents a promising avenue. mdpi.comrsc.org
Continuous Flow Synthesis: Shifting from batch to continuous flow processing can enhance safety, improve reaction control, increase yield, and simplify scale-up. scispace.com This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity under mild conditions, reducing the need for protecting groups and minimizing byproduct formation.
Lignin Valorization: Investigating the synthesis of this and other benzoic acid derivatives from lignin, a renewable biomass source, could provide a sustainable alternative to petroleum-based feedstocks. rsc.org
A comparative table of potential synthetic strategies is outlined below.
| Synthetic Strategy | Potential Precursors | Key Transformations | Advantages | Challenges |
| Linear Synthesis | Substituted Nitrobenzene | Nitration, Reduction, Halogenation, Hydroxylation, Carboxylation | Well-established reactions | Multiple steps, potentially low overall yield, harsh reagents |
| Convergent Synthesis | Halogenated aminophenol, Fluorinated dihydroxybenzene | Carboxylation, Amination/Nitration+Reduction | Higher overall yield, greater flexibility | Availability of complex starting materials |
| Green/Catalytic Route | Substituted Toluene/Aldehyde | Catalytic Oxidation, Directed C-H Functionalization | Reduced waste, milder conditions, improved atom economy mdpi.com | Catalyst development and optimization required |
| Continuous Flow | Optimized precursors from batch synthesis | Miniaturized reaction modules | Enhanced safety, scalability, and process control scispace.com | Initial setup cost and engineering expertise |
In-depth Mechanistic Studies of Chemical Transformations
A thorough understanding of the reactivity of this compound is crucial for designing derivatives and predicting reaction outcomes. The electronic interplay between the electron-donating amino (-NH2) and hydroxyl (-OH) groups, and the electron-withdrawing/directing fluorine (-F) and carboxylic acid (-COOH) groups, creates a complex reactivity profile.
Future mechanistic studies should focus on:
Electrophilic Aromatic Substitution (EAS): Investigating the regioselectivity of EAS reactions (e.g., halogenation, nitration, acylation) is critical. masterorganicchemistry.com The combined directing effects of the substituents need to be experimentally determined and computationally modeled. researchgate.netsemanticscholar.org Advanced computational methods like Density Functional Theory (DFT) can provide insights into the energy profiles of reaction pathways and the stability of intermediates. nih.gov
Functional Group Interconversion: Detailed studies on the transformation of the existing functional groups are needed. This includes diazotization of the amino group, esterification or amidation of the carboxylic acid, and etherification of the hydroxyl group.
Reaction Kinetics: Kinetic analysis of key transformations will provide quantitative data on reaction rates and the influence of catalysts, solvents, and temperature, enabling process optimization.
Comprehensive Elucidation of Structure-Function Relationships
To guide the development of molecules with desired biological or material properties, a deep understanding of structure-function relationships is essential. For this compound, this involves synthesizing a library of derivatives and systematically evaluating how structural modifications impact function.
A strategic approach would involve:
Systematic Derivatization: Creating a matrix of compounds by modifying each functional group. For example, the amino group can be acylated, the hydroxyl group can be alkylated, and the carboxylic acid can be converted to various esters and amides.
Physicochemical Profiling: Characterizing each derivative for key properties such as acidity (pKa), lipophilicity (logD), solubility, and permeability. nih.gov Fluorine substitution, in particular, is known to significantly influence these properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural and physicochemical properties of the derivatives with their biological activity. researchgate.net This allows for the prediction of activity for yet-unsynthesized compounds. For example, studies on other benzoic acid derivatives have successfully used this approach to identify potent enzyme inhibitors. nih.govnih.gov
| Parent Compound | Derivative Example | Modification Site | Intended Property Change | Potential Application |
| This compound | 5-Acetamido-2-fluoro-3-hydroxybenzoic acid | Amino Group | Modulate H-bonding, reduce basicity | Probe protein binding pockets |
| This compound | Methyl 5-amino-2-fluoro-3-hydroxybenzoate | Carboxylic Acid | Increase lipophilicity, improve cell permeability | Prodrug design |
| This compound | 5-Amino-2-fluoro-3-methoxybenzoic acid | Hydroxyl Group | Remove H-bond donor, alter metabolic stability | Fine-tune receptor interaction |
| This compound | 5-Amino-2,4-difluoro-3-hydroxybenzoic acid | Aromatic Ring | Alter electronics and pKa | Enhance binding affinity |
Advanced In Vitro Biological Screening Platforms and Target Identification
Identifying the biological activities and molecular targets of this compound and its derivatives is a critical step toward any therapeutic application. Modern screening platforms offer the ability to test compounds against a vast array of biological targets efficiently.
Future research should leverage:
High-Throughput Screening (HTS): HTS allows for the rapid, automated testing of compound libraries against specific biological targets like enzymes or receptors. bmglabtech.com This can quickly identify initial "hits" that modulate a target in a desired manner. bmglabtech.com
Phenotypic Screening: Cell-based assays that measure a specific cellular phenotype (e.g., cell death, differentiation) can uncover compounds that work through novel mechanisms of action, without prior knowledge of the specific protein target. nih.gov
Target Identification Technologies: Once a compound shows activity in a phenotypic screen, identifying its molecular target is crucial. pharmafeatures.com Modern approaches include affinity-based methods, genetic interaction screening (e.g., using CRISPR), and computational inference to pinpoint the protein(s) responsible for the observed effect. nih.govbroadinstitute.org
Application of Artificial Intelligence and Machine Learning in Predictive Chemistry and Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, data-driven decision-making. frontiersin.org These technologies can be applied throughout the research pipeline for this compound.
Key applications include:
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high potency and low toxicity. nih.govresearchgate.net
Predictive Modeling: ML algorithms can be trained on existing data to predict various properties for new derivatives, including bioactivity, absorption, distribution, metabolism, excretion, and toxicity (ADMET). frontiersin.org This allows for the in silico prioritization of compounds for synthesis, saving time and resources. mdpi.commdpi.com
Target Prediction: By analyzing the chemical structure and comparing it to large databases of known drug-target interactions, AI tools can generate hypotheses about the likely biological targets of the compound and its analogs.
Exploration of Synergistic Effects in Multi-Component Systems
Many therapeutic breakthroughs come from combination therapies where compounds work synergistically, meaning their combined effect is greater than the sum of their individual effects. mdpi.com Phenolic compounds, in particular, have shown potential to act synergistically with other agents like antibiotics or chemotherapeutics. nih.govmdpi.com
Future studies should investigate:
Combination Screening: Systematically testing this compound and its derivatives in combination with known drugs against various disease models (e.g., multi-drug resistant bacteria, cancer cell lines).
Mechanism of Synergy: If synergy is observed, elucidating the underlying mechanism is critical. The compound might enhance the uptake of another drug, inhibit a resistance mechanism, or modulate a parallel signaling pathway.
Formulation for Co-delivery: For synergistic pairs, developing advanced drug delivery systems like nanoparticles or liposomes could ensure that both agents reach the target site at the optimal ratio and time. nmb-journal.com
Integrated Research on this compound from Synthesis to Application
A fragmented research approach, where chemists, biologists, and computational scientists work in isolation, can be inefficient. drugtargetreview.com An emerging paradigm is the adoption of an integrated drug discovery model, where a multidisciplinary team collaborates from the project's inception. oncodesign-services.comsygnaturediscovery.com
An integrated research program for this compound would involve:
A Continuous Feedback Loop: Synthetic chemists would design and create new molecules based on predictive models from computational scientists and screening results from biologists. This iterative "Design-Make-Test-Analyze" cycle accelerates the optimization process.
Early Biomarker Development: Identifying biomarkers that can measure the compound's effect on its target early in the process helps bridge the gap between preclinical research and potential clinical applications. oncodesign-services.com
Translational Science Focus: From the beginning, research should be guided by the ultimate goal of developing a practical application, ensuring that the data generated is relevant for advancing the most promising compounds through the development pipeline. oncodesign-services.comnih.gov
By embracing these future directions and emerging paradigms, the scientific community can systematically explore the chemical space around this compound, potentially leading to the discovery of novel molecules with significant scientific and therapeutic value.
Q & A
Q. What synthetic strategies are recommended for synthesizing 5-Amino-2-fluoro-3-hydroxybenzoic acid, and how can reaction conditions be optimized?
A multi-step approach involving nitration, esterification, and hydrolysis is commonly employed for structurally similar fluoro-hydroxybenzoic acids. For example, nitration of precursor aromatic rings followed by selective reduction of nitro groups to amines (e.g., using catalytic hydrogenation) can yield the amino functionality. Fluorination steps may require halogen-exchange reactions or electrophilic substitution. Reaction optimization should focus on controlling temperature, solvent polarity, and catalyst selection to minimize side reactions (e.g., over-fluorination). Purification via recrystallization or chromatography is critical for isolating the target compound.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for confirming substituent positions and aromatic ring substitution patterns. Infrared (IR) spectroscopy can validate hydroxyl (-OH) and carboxylic acid (-COOH) functionalities. High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy. Purity should be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. X-ray crystallography may resolve ambiguities in stereoelectronic effects caused by fluorine substitution.
Q. How should this compound be stored to maintain stability in laboratory settings?
The compound should be stored in airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Temperature-controlled environments (-20°C) are recommended for long-term stability. Desiccants like silica gel can mitigate moisture-induced degradation. Avoid exposure to strong acids/bases or UV light, as the hydroxyl and amino groups may undergo undesired reactions.
Q. What solvent systems are suitable for dissolving this compound in experimental workflows?
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective due to the compound’s carboxylic acid and hydroxyl groups. For aqueous compatibility, buffered solutions (pH 6–8) with co-solvents like methanol or acetonitrile can enhance solubility. Avoid halogenated solvents (e.g., chloroform) if fluorine-mediated interactions are a concern.
Q. How can researchers distinguish between positional isomers of fluorinated hydroxybenzoic acids during synthesis?
Computational modeling (e.g., DFT calculations) can predict regioselectivity in fluorination or nitration reactions. Experimentally, ¹⁹F NMR chemical shifts and coupling constants provide distinct signatures for ortho, meta, and para substituents. Comparative HPLC retention times against known standards further aid identification.
Advanced Research Questions
Q. What mechanistic insights explain the influence of fluorine substitution on the acidity of this compound?
Fluorine’s strong electron-withdrawing effect increases the acidity of adjacent hydroxyl (-OH) and carboxylic acid (-COOH) groups via inductive stabilization of deprotonated species. Density Functional Theory (DFT) studies can quantify pKa shifts by analyzing charge distribution and resonance stabilization in the conjugate base. Experimental validation via potentiometric titration in varying solvents is recommended.
Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs) or coordination chemistry?
The carboxylic acid group serves as a chelating site for metal ions (e.g., transition metals or lanthanides). Esterification or amidation of the -COOH group can tailor solubility for MOF synthesis. Fluorine’s electronegativity may enhance ligand rigidity, improving framework stability. Spectroscopic techniques like X-ray Absorption Spectroscopy (XAS) can characterize metal-ligand interactions.
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
Enzyme inhibition assays (e.g., cyclooxygenase or lipoxygenase) are relevant due to structural similarity to salicylate derivatives. Fluorometric assays using recombinant enzymes and substrate analogs can quantify IC₅₀ values. Cell-based models (e.g., macrophage inflammation assays) assess anti-inflammatory potential. Structure-Activity Relationship (SAR) studies should systematically modify the amino, fluoro, and hydroxyl groups.
Q. How do competing substituents (e.g., -NH₂, -F, -OH) affect the regioselectivity of electrophilic aromatic substitution in this compound?
The amino (-NH₂) group is strongly ortho/para-directing, while fluorine is meta-directing but deactivating. Hydroxyl (-OH) groups dominate directing effects due to higher resonance activation. Computational tools (e.g., Molecular Orbital Theory) can predict preferential substitution sites. Experimental validation via bromination or nitration followed by NMR analysis is critical.
Q. What strategies mitigate side reactions during derivatization of this compound for peptide coupling?
Protecting groups (e.g., tert-butoxycarbonyl (Boc) for -NH₂ and methyl esters for -COOH) prevent unwanted cross-reactivity. Carbodiimide-based coupling agents (e.g., EDC/HOBt) enhance amide bond formation efficiency. Monitoring reaction progress via LC-MS minimizes over-activation of carboxylic acid groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
